

Application Notes and Protocols: Biotin-PEG8-azide for Nucleic Acid Labeling

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Compound of Interest

Compound Name: Biotin-PEG8-azide

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Introduction

Biotin-PEG8-azide is a versatile reagent designed for the efficient and specific biotinylation of nucleic acids through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] This reagent features a biotin moiety for strong and specific binding to streptavidin, a terminal azide group for covalent ligation to alkyne-modified nucleic acids, and an eight-unit polyethylene glycol (PEG8) spacer. The hydrophilic PEG8 spacer enhances the aqueous solubility of the reagent and the resulting labeled nucleic acid, while also minimizing steric hindrance between the biotin and the nucleic acid, thereby ensuring efficient interaction with streptavidin.[3]

These application notes provide detailed protocols for the labeling of DNA and RNA with **Biotin-PEG8-azide** and subsequent downstream applications, including purification and analysis of nucleic acid-protein interactions.

Data Presentation

The efficiency of nucleic acid labeling with **Biotin-PEG8-azide** is consistently high due to the robust nature of click chemistry.[4] While exact efficiencies can vary based on the specific nucleic acid sequence, its purity, and the reaction conditions, the following tables provide representative data for typical labeling reactions.

Table 1: Representative Labeling Efficiency of Alkyne-Modified DNA with **Biotin-PEG8-azide**

DNA Type	Length (bases)	Labeling Method	Labeling Efficiency (%)	Analytical Method
Single-stranded DNA (ssDNA)	25	Click Chemistry	> 95%	Mass Spectrometry
Double-stranded DNA (dsDNA)	200	Click Chemistry	> 90%	Gel Shift Assay
PCR Product	500	Click Chemistry	> 85%	HPLC

Table 2: Representative Labeling Efficiency of Alkyne-Modified RNA with **Biotin-PEG8-azide**

RNA Type	Length (nucleotides)	Labeling Method	Labeling Efficiency (%)	Analytical Method
Synthetic RNA Oligonucleotide	30	Click Chemistry	> 95%	Mass Spectrometry
In vitro Transcribed RNA	150	Click Chemistry	> 80%	Gel Shift Assay

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with **Biotin-PEG8-azide** via Click Chemistry

This protocol describes the general procedure for labeling alkyne-modified DNA or RNA oligonucleotides.^[5]

Materials:

- Alkyne-modified DNA or RNA oligonucleotide
- Biotin-PEG8-azide**

- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
- Sodium ascorbate
- Nuclease-free water
- DMSO (optional, for dissolving reagents)
- Purification supplies (e.g., ethanol, sodium acetate, spin columns, or HPLC system)

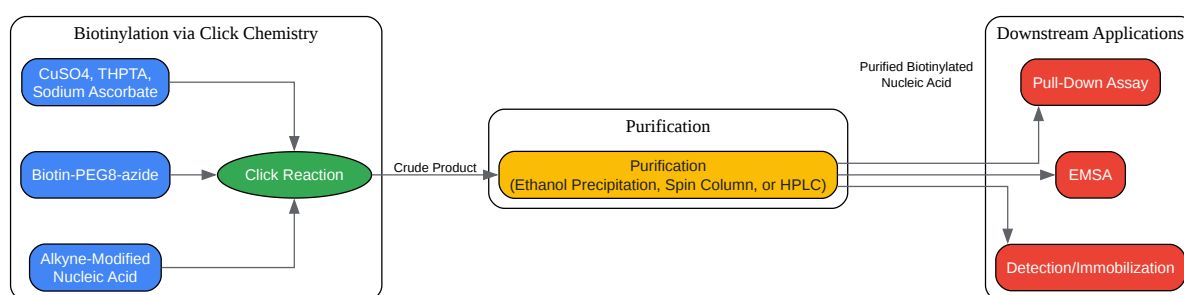
Procedure:

- Prepare Stock Solutions:
 - Alkyne-Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 μM .
 - **Biotin-PEG8-azide**: Dissolve **Biotin-PEG8-azide** in nuclease-free water or DMSO to a final concentration of 10 mM.
 - CuSO_4 : Prepare a 50 mM stock solution in nuclease-free water.
 - THPTA: Prepare a 250 mM stock solution in nuclease-free water.
 - Sodium Ascorbate: Freshly prepare a 500 mM stock solution in nuclease-free water.
- Click Reaction Assembly:
 - In a microcentrifuge tube, combine the following reagents in the order listed:
 - Nuclease-free water to a final volume of 100 μL
 - 10 μL of 1 M Tris-HCl, pH 7.5
 - 10 μL of 100 μM Alkyne-Oligonucleotide (1 μM final concentration)
 - 5 μL of 10 mM **Biotin-PEG8-azide** (0.5 mM final concentration)

- Vortex briefly to mix.
- Initiate the Reaction:
 - Prepare the catalyst premix by combining 1 μ L of 50 mM CuSO₄ and 5 μ L of 250 mM THPTA. Vortex to mix.
 - Add 6 μ L of the catalyst premix to the reaction tube.
 - Add 2 μ L of freshly prepared 500 mM sodium ascorbate to initiate the reaction.
 - Vortex the reaction mixture thoroughly.
- Incubation:
 - Incubate the reaction at room temperature for 1-2 hours. For longer or more complex oligonucleotides, the incubation time can be extended to 4 hours or overnight.
- Purification of the Biotinylated Oligonucleotide:
 - The biotinylated oligonucleotide can be purified from unreacted **Biotin-PEG8-azide** and catalyst components using several methods:
 - Ethanol Precipitation: Add 3 volumes of ice-cold ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2). Incubate at -20°C for at least 1 hour, then centrifuge to pellet the nucleic acid. Wash the pellet with 70% ethanol.
 - Spin Column Purification: Use a commercially available nucleic acid purification spin column according to the manufacturer's instructions.
 - HPLC Purification: For high-purity applications, reverse-phase HPLC can be used to separate the labeled oligonucleotide from unlabeled starting material and excess reagents.
- Quantification and Storage:
 - Determine the concentration of the purified biotinylated oligonucleotide using UV-Vis spectrophotometry (A₂₆₀).

- The labeling efficiency can be assessed by mass spectrometry or by a gel shift assay with streptavidin.
- Store the labeled oligonucleotide at -20°C.

Mandatory Visualizations



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Caption: Experimental workflow for nucleic acid labeling and downstream applications.

Protocol 2: Pull-Down Assay Using Biotinylated DNA Probe to Isolate DNA-Binding Proteins

This protocol describes the use of a biotinylated DNA probe to isolate specific DNA-binding proteins from a cell lysate.

Materials:

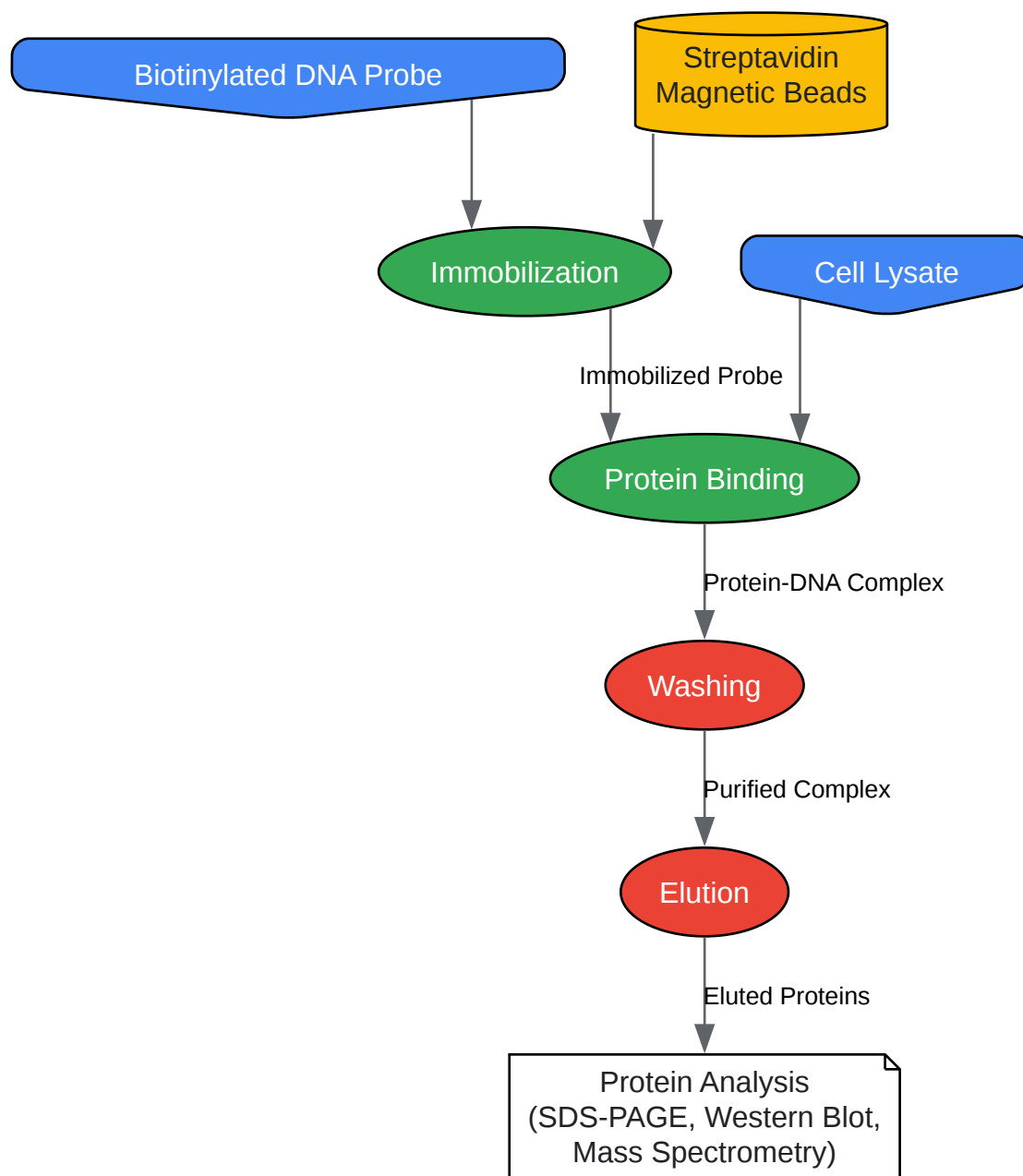
- Biotinylated DNA probe (from Protocol 1)
- Streptavidin-coated magnetic beads

- Cell lysate containing target DNA-binding protein
- Binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol)
- Wash buffer (Binding buffer with 150-300 mM KCl)
- Elution buffer (Binding buffer with 1 M KCl or a specific elution agent)
- Magnetic rack
- Protein analysis reagents (e.g., SDS-PAGE gels, Western blot reagents)

Procedure:

- Prepare Streptavidin Beads:
 - Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.
 - Place the tube on a magnetic rack to capture the beads and remove the storage buffer.
 - Wash the beads twice with binding buffer.
- Immobilize the Biotinylated DNA Probe:
 - Resuspend the washed beads in binding buffer.
 - Add the biotinylated DNA probe to the beads and incubate for 30 minutes at room temperature with gentle rotation.
 - Place the tube on the magnetic rack and remove the supernatant.
 - Wash the beads three times with binding buffer to remove any unbound probe.
- Protein Binding:
 - Add the cell lysate to the beads with the immobilized DNA probe.
 - Incubate for 1-2 hours at 4°C with gentle rotation.

- Washing:
 - Place the tube on the magnetic rack and discard the supernatant.
 - Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
- Elution:
 - Add elution buffer to the beads and incubate for 15-30 minutes at room temperature with gentle agitation.
 - Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.



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Caption: Workflow for a pull-down assay using a biotinylated DNA probe.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) with a Biotinylated RNA Probe

This protocol outlines the use of a biotinylated RNA probe to study RNA-protein interactions.

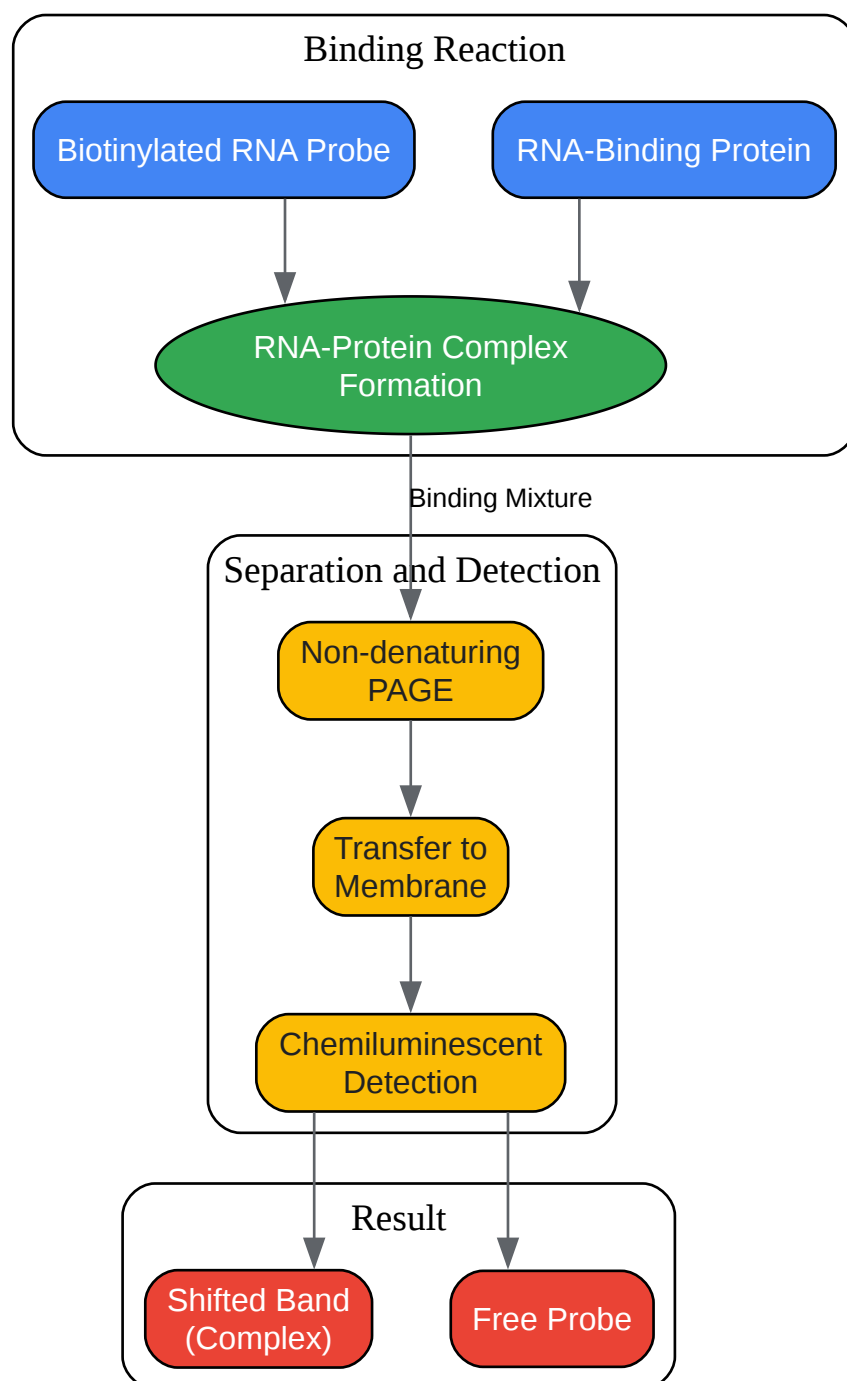
Materials:

- Biotinylated RNA probe (from Protocol 1)
- Purified protein or cell extract
- EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
- Non-denaturing polyacrylamide gel
- TBE buffer
- Nylon membrane
- Streptavidin-HRP conjugate
- Chemiluminescent substrate

Procedure:

- Binding Reaction:
 - In a microcentrifuge tube, combine the following:
 - EMSA binding buffer
 - Purified protein or cell extract
 - Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding
 - Incubate on ice for 10 minutes.
 - Add the biotinylated RNA probe and incubate for an additional 20-30 minutes at room temperature.
- Electrophoresis:
 - Load the binding reactions onto a non-denaturing polyacrylamide gel.
 - Run the gel in TBE buffer at a constant voltage at 4°C until the loading dye has migrated an appropriate distance.

- Transfer:
 - Transfer the RNA-protein complexes from the gel to a positively charged nylon membrane using a semi-dry or wet transfer apparatus.
- Detection:
 - Crosslink the RNA to the membrane using a UV crosslinker.
 - Block the membrane with a suitable blocking buffer.
 - Incubate the membrane with a streptavidin-HRP conjugate.
 - Wash the membrane to remove unbound conjugate.
 - Add a chemiluminescent substrate and visualize the bands using an imaging system. A shifted band indicates the formation of an RNA-protein complex.



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Caption: Logical flow of an Electrophoretic Mobility Shift Assay (EMSA).

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References

- 1. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 2. biosynth.com [biosynth.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
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